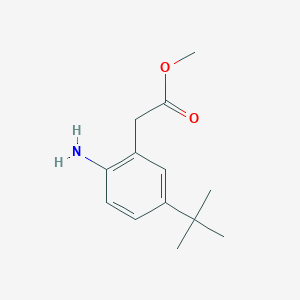

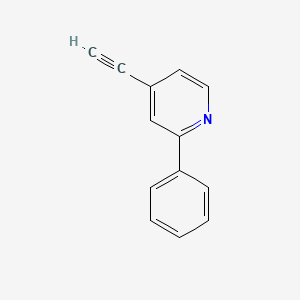

![molecular formula C38H30F12IrN4P B13660981 (Ir[Me(Me)ppy]2(5,5'-dCF3bpy))PF6](/img/structure/B13660981.png)

(Ir[Me(Me)ppy]2(5,5'-dCF3bpy))PF6

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

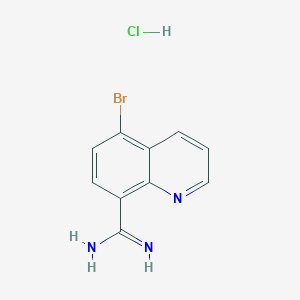

The synthesis of (Ir[Me(Me)ppy]2(5,5’-dCF3bpy))PF6 involves the cyclometalation of iridium with ligands such as 5,5′-Bis(trifluoromethyl)-2,2′-bipyridine and 3,5-difluoro-2-[5-(trifluoromethyl)-2-pyridinyl]phenyl. The reaction typically requires a high-temperature environment, often exceeding 300°C, and the use of a hexafluorophosphate counterion to stabilize the complex .

Industrial Production Methods

Industrial production of this compound is generally carried out in specialized facilities equipped to handle high-temperature reactions and the necessary reagents. The process involves the precise control of reaction conditions to ensure the purity and yield of the final product, which is often available in powder or crystalline form .

Analyse Des Réactions Chimiques

Types of Reactions

The compound (Ir[Me(Me)ppy]2(5,5’-dCF3bpy))PF6 undergoes various types of chemical reactions, including:

Oxidation: The compound can participate in oxidation reactions, often facilitated by visible light.

Reduction: It can also undergo reduction reactions under specific conditions.

Substitution: The compound is involved in substitution reactions, particularly in the presence of suitable nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in reactions with this compound include alkyl halides, arylsulfonylacetamides, and other bifunctional reagents. The reactions are typically carried out under visible light irradiation, often using photoreactors such as Penn PhD or SynLED 2.0 .

Major Products

The major products formed from these reactions include alkylated and aminoarylated derivatives, which are valuable intermediates in organic synthesis .

Applications De Recherche Scientifique

Chemistry

In chemistry, (Ir[Me(Me)ppy]2(5,5’-dCF3bpy))PF6 is used as a photocatalyst for various organic transformations. Its ability to mediate reactions under visible light makes it a valuable tool for sustainable and green chemistry applications .

Biology and Medicine

While specific biological and medical applications are less common, the compound’s photocatalytic properties could potentially be explored for photodynamic therapy and other light-mediated biological processes.

Industry

In the industrial sector, this compound is used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. Its role as a photocatalyst helps streamline production processes and reduce the environmental impact of chemical manufacturing .

Mécanisme D'action

The mechanism of action of (Ir[Me(Me)ppy]2(5,5’-dCF3bpy))PF6 involves the absorption of visible light, which excites the iridium complex to a higher energy state. This excited state can then transfer energy to other molecules, facilitating various chemical transformations. The compound’s ability to undergo proton-coupled electron transfer is a key aspect of its catalytic activity .

Comparaison Avec Des Composés Similaires

Similar Compounds

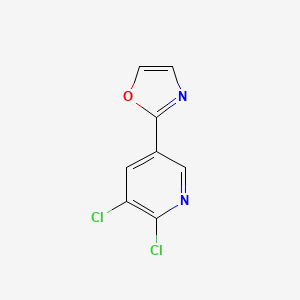

(Ir[dFCF3ppy]2(5,5’-dCF3bpy))PF6: Another cyclometalated iridium(III) complex with similar photocatalytic properties.

(Ir[dFOMeppy]2(5,5’-dCF3bpy))PF6: A related compound used for trifluoromethylation of alkyl bromides.

Uniqueness

The uniqueness of (Ir[Me(Me)ppy]2(5,5’-dCF3bpy))PF6 lies in its specific ligand structure, which enhances its stability and reactivity under visible light. This makes it particularly effective for remote C-H bond alkylation and alkene aminoarylation, setting it apart from other iridium complexes .

Propriétés

Formule moléculaire |

C38H30F12IrN4P |

|---|---|

Poids moléculaire |

993.8 g/mol |

Nom IUPAC |

iridium(3+);4-methyl-2-(4-methylbenzene-6-id-1-yl)pyridine;5-(trifluoromethyl)-2-[5-(trifluoromethyl)pyridin-2-yl]pyridine;hexafluorophosphate |

InChI |

InChI=1S/2C13H12N.C12H6F6N2.F6P.Ir/c2*1-10-3-5-12(6-4-10)13-9-11(2)7-8-14-13;13-11(14,15)7-1-3-9(19-5-7)10-4-2-8(6-20-10)12(16,17)18;1-7(2,3,4,5)6;/h2*3-5,7-9H,1-2H3;1-6H;;/q2*-1;;-1;+3 |

Clé InChI |

BWGIGWKPNPEVDY-UHFFFAOYSA-N |

SMILES canonique |

CC1=C[C-]=C(C=C1)C2=NC=CC(=C2)C.CC1=C[C-]=C(C=C1)C2=NC=CC(=C2)C.C1=CC(=NC=C1C(F)(F)F)C2=NC=C(C=C2)C(F)(F)F.F[P-](F)(F)(F)(F)F.[Ir+3] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

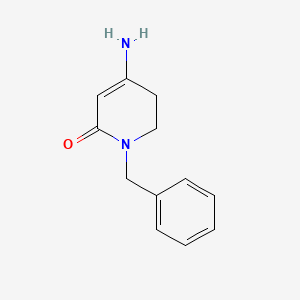

![3-Methyl-6-azabicyclo[3.1.1]heptane](/img/structure/B13660948.png)

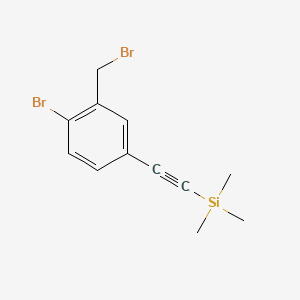

![1-(7-Bromo-1H-pyrrolo[3,2-c]pyridin-3-yl)ethan-1-one](/img/structure/B13660953.png)

![6-Bromo-3-(chloromethyl)-4-methoxypyrazolo[1,5-a]pyridine](/img/structure/B13660975.png)